

An In-depth Technical Guide on the Physicochemical Properties of 2-Phenylloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylloctane

Cat. No.: B13413545

[Get Quote](#)

This guide provides a comprehensive overview of the boiling and melting points of **2-phenylloctane**, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for determining these properties and presents the data in a clear, structured format.

Physicochemical Data of 2-Phenylloctane

2-Phenylloctane, an aromatic hydrocarbon, possesses distinct physical properties that are crucial for its handling, application, and analysis in a laboratory setting. The boiling and melting points are fundamental parameters that indicate the substance's physical state at different temperatures and are critical for purification processes like distillation.

Property	Value	Conditions
Boiling Point	252.6 °C [1]	at 760 mmHg
	260.85 °C (estimate) [2]	
Melting Point	-38.9 °C [1][2]	

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is essential for the characterization and purity assessment of chemical compounds. The following sections detail standard laboratory procedures for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[3] For pure substances, the boiling point is a characteristic constant under a given pressure.^[4]

Thiele Tube Method

This method is a common and efficient way to determine the boiling point of a small amount of liquid.^[5]

- Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube (e.g., fusion tube), rubber band, heating source (e.g., Bunsen burner), and a suitable heating liquid (e.g., mineral oil or liquid paraffin).^{[5][6]}
- Procedure:
 - Fill the small test tube to about half-full with the **2-phenyloctane** sample.
 - Place a capillary tube, with its sealed end up, into the test tube containing the sample.^[5]
 - Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.^{[5][6]}
 - Insert the thermometer and the attached tube into the Thiele tube, which is partially filled with a heating liquid, making sure the sample is immersed in the liquid.^{[5][6]}
 - Gently heat the side arm of the Thiele tube.^[5] Convection currents will ensure uniform heating of the liquid bath.^[6]
 - As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

- Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5][6] This indicates that the liquid has reached its boiling point.
- Remove the heat source and allow the apparatus to cool.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5][6] Record this temperature.

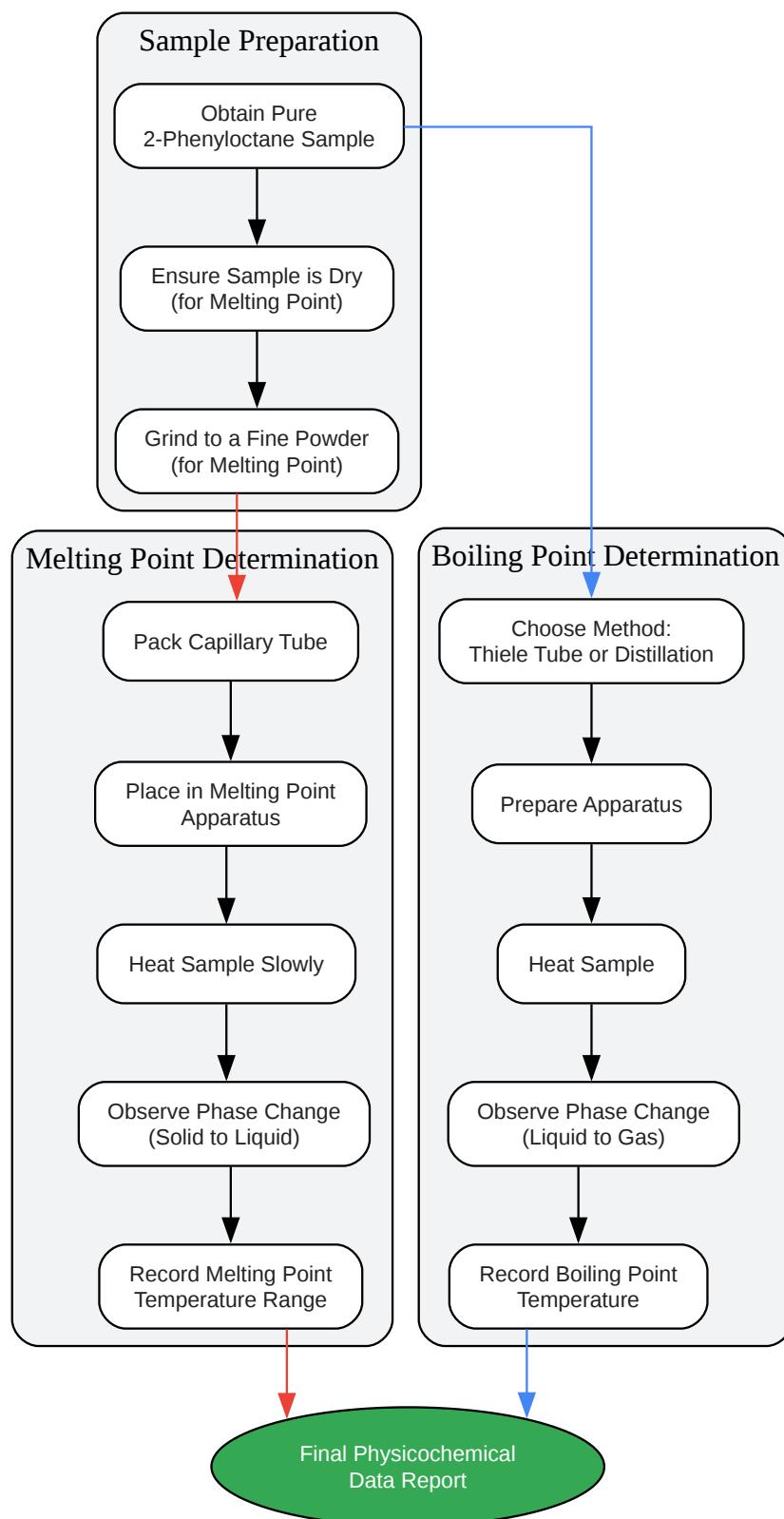
Distillation Method

For larger quantities of the substance, a simple distillation setup can be used to determine the boiling point.[3][5]

- Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle or sand bath, and boiling chips.[5]
- Procedure:
 - Place a volume of **2-phenyloctane** (at least 5-7 mL) and a few boiling chips into the distilling flask.[5]
 - Assemble the distillation apparatus. The thermometer should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.
 - Begin heating the flask.
 - The liquid will begin to boil and its vapor will travel into the condenser.
 - Record the temperature when the vapor temperature stabilizes; this is the boiling point. The temperature should remain constant throughout the distillation of the pure liquid.[5]
 - It is also important to record the atmospheric pressure as the boiling point is pressure-dependent.[3]

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[7] For a pure crystalline solid, this transition occurs over a narrow temperature range.[8]


Capillary Tube Method

This is the most common method for determining the melting point of a solid organic compound.[\[7\]](#)

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup, capillary tubes (sealed at one end), and a thermometer.[\[9\]](#)
- Procedure:
 - Ensure the **2-phenyloctane** sample is completely dry and finely powdered.[\[7\]](#)
 - Pack a small amount of the powdered sample into the open end of a capillary tube to a height of about 3 mm.[\[9\]](#) This can be done by tapping the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the sample at the bottom.[\[9\]](#)
 - Place the capillary tube into the heating block of the melting point apparatus.[\[9\]](#)
 - If using a Thiele tube, attach the capillary tube to a thermometer with a rubber band and immerse it in the heating liquid.[\[8\]](#)
 - Heat the sample. Initially, a rapid heating rate can be used to approach the expected melting point.[\[8\]](#)[\[9\]](#)
 - When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to about 1-2 °C per minute to ensure accurate measurement.
 - Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the substance.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the general workflow for determining the boiling and melting points of a chemical substance like **2-phenyloctane**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling and melting points of **2-phenyloctane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl octane | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. phillysim.org [phillysim.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. westlab.com [westlab.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. Determination of Melting Point [wiredchemist.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physicochemical Properties of 2-Phenyl octane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13413545#2-phenyl-octane-boiling-point-and-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com